molecular formula C26H23NO6 B6544448 N-[2-(2,5-dimethoxybenzoyl)-3-methyl-1-benzofuran-5-yl]-3-methoxybenzamide CAS No. 929412-57-7

N-[2-(2,5-dimethoxybenzoyl)-3-methyl-1-benzofuran-5-yl]-3-methoxybenzamide

Cat. No. B6544448
CAS RN: 929412-57-7
M. Wt: 445.5 g/mol
InChI Key: DJGUMDSFQGBMNE-UHFFFAOYSA-N
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Description

N-[2-(2,5-dimethoxybenzoyl)-3-methyl-1-benzofuran-5-yl]-3-methoxybenzamide (DMMB) is a synthetic compound derived from the benzofuran family of compounds. It is a member of the benzofuranone class of compounds and is commonly used in scientific research as a tool compound to study the effects of benzofurans on biochemical and physiological processes. DMMB has been used in a variety of laboratory experiments, including those related to drug discovery and development, as well as in studies of the mechanisms of action of various drugs.

Scientific Research Applications

N-[2-(2,5-dimethoxybenzoyl)-3-methyl-1-benzofuran-5-yl]-3-methoxybenzamide has been used in a variety of scientific research applications. It has been used as a tool compound in the study of the mechanisms of action of various drugs, in drug discovery and development, and in studies of the biochemical and physiological effects of benzofurans. In addition, this compound has been used in studies of the effects of benzofurans on the activity of enzymes and receptors, as well as in studies of the effects of benzofurans on the expression of genes.

Mechanism of Action

The mechanism of action of N-[2-(2,5-dimethoxybenzoyl)-3-methyl-1-benzofuran-5-yl]-3-methoxybenzamide is not yet fully understood. However, it is believed to act as an agonist at certain receptors, such as the 5-HT2A serotonin receptor, and as an antagonist at certain other receptors, such as the 5-HT2C serotonin receptor. In addition, this compound has been shown to interact with certain enzymes, such as the cytochrome P450 enzyme CYP3A4, which is involved in the metabolism of drugs.
Biochemical and Physiological Effects
This compound has been shown to have a variety of biochemical and physiological effects. In laboratory studies, this compound has been shown to have a variety of effects on the activity of enzymes, receptors, and genes. In addition, this compound has been shown to have a variety of effects on the expression of genes, as well as on the activity of certain receptors and enzymes.

Advantages and Limitations for Lab Experiments

One of the main advantages of using N-[2-(2,5-dimethoxybenzoyl)-3-methyl-1-benzofuran-5-yl]-3-methoxybenzamide in laboratory experiments is that it is relatively easy to synthesize and is relatively stable in solution. In addition, this compound is non-toxic and has a low potential for causing side effects. However, it should be noted that this compound is not always effective in all experiments and that its effects can vary depending on the experimental conditions.

Future Directions

In the future, N-[2-(2,5-dimethoxybenzoyl)-3-methyl-1-benzofuran-5-yl]-3-methoxybenzamide could be used in a variety of laboratory experiments to further study the effects of benzofurans on biochemical and physiological processes. Additionally, this compound could be used in drug discovery and development, as well as in studies of the mechanisms of action of various drugs. Furthermore, this compound could be used to study the effects of benzofurans on the expression of genes, as well as on the activity of enzymes and receptors. Finally, this compound could also be used to study the effects of benzofurans on the pharmacokinetics and pharmacodynamics of drugs.

Synthesis Methods

N-[2-(2,5-dimethoxybenzoyl)-3-methyl-1-benzofuran-5-yl]-3-methoxybenzamide is synthesized by a two-step process. In the first step, an acid-catalyzed reaction between 2-methoxybenzaldehyde and 2,5-dimethoxybenzoyl chloride is carried out in the presence of a catalytic amount of sulfuric acid. The resulting product is then reacted with 3-methyl-1-benzofuran-5-yl bromide in the presence of a base, such as sodium hydroxide, to yield this compound.

properties

IUPAC Name

N-[2-(2,5-dimethoxybenzoyl)-3-methyl-1-benzofuran-5-yl]-3-methoxybenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H23NO6/c1-15-20-13-17(27-26(29)16-6-5-7-18(12-16)30-2)8-10-23(20)33-25(15)24(28)21-14-19(31-3)9-11-22(21)32-4/h5-14H,1-4H3,(H,27,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DJGUMDSFQGBMNE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(OC2=C1C=C(C=C2)NC(=O)C3=CC(=CC=C3)OC)C(=O)C4=C(C=CC(=C4)OC)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H23NO6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

445.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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